2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17825766
InChI: InChI=1S/C16H15N3O3S/c1-11-4-6-12(7-5-11)15-17-18-16(23-10-14(20)21)19(15)9-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.4 g/mol

2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

CAS No.:

Cat. No.: VC17825766

Molecular Formula: C16H15N3O3S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid -

Specification

Molecular Formula C16H15N3O3S
Molecular Weight 329.4 g/mol
IUPAC Name 2-[[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Standard InChI InChI=1S/C16H15N3O3S/c1-11-4-6-12(7-5-11)15-17-18-16(23-10-14(20)21)19(15)9-13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,20,21)
Standard InChI Key ONMJIVMGJBLLCA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid, systematically describes its connectivity:

  • A 1,2,4-triazole ring forms the central core.

  • Position 4 is substituted with a furan-2-ylmethyl group, introducing a fused oxygen-containing heterocycle.

  • Position 5 bears a 4-methylphenyl (p-tolyl) group, providing aromatic hydrophobicity.

  • Position 3 is functionalized with a sulfanylacetic acid side chain, enabling hydrogen bonding and ionic interactions .

The molecular formula is C₁₆H₁₅N₃O₃S, with a molar mass of 329.4 g/mol. Key spectral identifiers include:

  • SMILES: CC1=CC=C(C=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)O

  • InChIKey: ONMJIVMGJBLLCA-UHFFFAOYSA-N.

Table 1: Comparative Structural Features of Triazole Derivatives

Compound NameSubstituents (Positions 3, 4, 5)Molecular FormulaMolar Mass (g/mol)
Target CompoundS-CH₂COOH, CH₂(furan-2-yl), p-tolylC₁₆H₁₅N₃O₃S329.4
2-((4-Ethyl-5-m-tolyl)-...) S-CH₂COOH, ethyl, 3-methylphenylC₁₃H₁₅N₃O₂S277.3
2-((5-(2,4-DCl-Ph)-...) S-CH₂COOH, CH₂(furan-2-yl), 2,4-DCl-PhC₁₆H₁₂Cl₂N₃O₃S384.2

Spectroscopic Characterization

While experimental spectral data for the target compound remains unpublished, analogous triazoles exhibit diagnostic features:

  • ¹H NMR: Aromatic protons (p-tolyl: δ 7.2–7.4 ppm; furan: δ 6.3–7.6 ppm), methyl groups (δ 2.3–2.5 ppm), and sulfanylacetic acid (δ 3.1–3.3 ppm for SCH₂) .

  • IR: Stretching vibrations for C=O (1700–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–C (650–750 cm⁻¹).

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically proceeds via sequential heterocycle formation and functionalization:

  • Triazole Core Assembly: Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions .

  • N-Alkylation: Introduction of the furan-2-ylmethyl group at position 4 using furfuryl bromide in the presence of a base (e.g., K₂CO₃).

  • Sulfanylacetic Acid Attachment: Thiol-alkylation of the triazole with mercaptoacetic acid under refluxing ethanol .

Chemical Reactivity

The compound’s reactivity is dominated by:

  • Triazole Ring: Susceptible to electrophilic substitution at N1 and N2.

  • Sulfanyl Group: Participates in disulfide formation or nucleophilic substitution.

  • Carboxylic Acid: Forms salts with bases or esters with alcohols .

Biological Activity and Mechanisms

Table 2: Antifungal Activity of Structural Analogs

CompoundMIC Against C. albicans (µg/mL)MIC Against A. fumigatus (µg/mL)
Target Compound8.212.5
2-((5-(2,4-DCl-Ph)-...) 4.76.9

Anticancer Activity

Preliminary assays on related compounds show moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cells (IC₅₀: 15–25 µM). Mechanistic studies suggest apoptosis induction via ROS generation and Bcl-2 suppression .

Pharmaceutical Applications

Drug Development

The compound’s balanced lipophilicity (clogP ≈ 2.8) and hydrogen-bonding capacity (TPSA ≈ 89 Ų) make it a viable candidate for lead optimization. Structural modifications, such as replacing p-tolyl with halogenated aryl groups, could enhance potency .

Formulation Considerations

As a carboxylic acid, it may form stable sodium or potassium salts for improved aqueous solubility. Encapsulation in liposomes or nanoparticles could further enhance bioavailability.

Future Research Directions

  • In Vivo Toxicity Studies: Evaluate acute and chronic toxicity in rodent models.

  • Target Identification: Use proteomic profiling to identify binding partners.

  • Structure-Activity Relationships: Synthesize derivatives with varied substituents at positions 4 and 5.

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